molecular formula C14H17N3O4 B2523942 ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 860786-33-0

ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

Cat. No.: B2523942
CAS No.: 860786-33-0
M. Wt: 291.307
InChI Key: AOJNCTDQYVBUKK-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.307. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This compound, along with its derivatives, is synthesized through various chemical reactions, highlighting the versatility of 1,2,4-triazole derivatives in chemical synthesis. For instance, Fandaklı et al. (2012) discussed the reduction and Mannich reaction of 1,2,4-triazol-3-one derivatives, showing their antimicrobial activity (Fandaklı et al., 2012). Similarly, Karczmarzyk et al. (2012) provided an in-depth look at the crystal structure of a closely related compound, demonstrating its structural stability and interactions (Karczmarzyk et al., 2012).

Bioactivity Evaluation

Several studies focus on the bioactivity of 1,2,4-triazole derivatives, including antimicrobial and anticancer properties. Bekircan et al. (2008) synthesized 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer activity, demonstrating the potential of these compounds in cancer research (Bekircan et al., 2008). This underscores the importance of such compounds in developing new therapeutic agents.

Molecular Docking and Activity Studies

Research into the molecular docking and activity studies of triazole derivatives, such as those by Karayel (2021), investigates the mechanism behind their anti-cancer properties. These studies provide insight into the interaction between these compounds and biological targets, such as EGFR inhibitors, which are crucial for understanding their potential therapeutic applications (Karayel, 2021).

Properties

IUPAC Name

ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-4-21-13(18)9-16-14(19)17(10(2)15-16)11-6-5-7-12(8-11)20-3/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJNCTDQYVBUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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